1,4-Thiazepane 1,1-dioxide hydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

Pre-oxidized sulfone scaffold (iNOS inhibition IC₅₀ = 0.19 μM analog). Resistant to redox, stable multi-step building block. Hydrophilic (LogP -1.47) for aqueous solubility. Enables exploration of patented therapeutic space. 98% purity. For medicinal chemistry & lead optimization.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 595597-04-9
Cat. No. B1523744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Thiazepane 1,1-dioxide hydrochloride
CAS595597-04-9
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESC1CNCCS(=O)(=O)C1.Cl
InChIInChI=1S/C5H11NO2S.ClH/c7-9(8)4-1-2-6-3-5-9;/h6H,1-5H2;1H
InChIKeyUGGYXKVHVSBKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Thiazepane 1,1-dioxide hydrochloride CAS 595597-04-9: Saturated Heterocyclic Building Block for Research and Development


1,4-Thiazepane 1,1-dioxide hydrochloride (CAS 595597-04-9) is a seven-membered saturated heterocyclic compound featuring a ring system containing sulfur and nitrogen atoms, with the sulfur atom fully oxidized to a sulfone (S,S-dioxide) . It is supplied as a hydrochloride salt with a molecular formula of C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and chemical synthesis, valued for its pre-installed sulfone functionality, which imparts distinct physicochemical properties compared to its non-oxidized or partially oxidized analogs . Its primary role is as an intermediate in the construction of more complex bioactive molecules, particularly in the development of novel pharmaceutical candidates .

1,4-Thiazepane 1,1-dioxide hydrochloride: Why In-Class Analogs Cannot Be Simply Substituted


1,4-Thiazepane 1,1-dioxide hydrochloride is not freely interchangeable with its closest analogs, such as 1,4-thiazepane 1-oxide hydrochloride or the unoxidized 1,4-thiazepane hydrochloride. The degree of sulfur oxidation fundamentally alters the compound's physicochemical properties, including molecular weight, polarity, and hydrogen-bonding capacity, which in turn dictate solubility, reactivity, and biological target engagement [1]. For instance, the sulfone group (S,S-dioxide) provides a distinct spatial and electronic environment compared to a sulfoxide (S-oxide) or sulfide, leading to different conformational preferences and interactions within biological systems [2]. Substituting the dioxide for an oxide or unoxidized version without empirical validation risks altering a synthetic pathway's outcome or a drug candidate's pharmacological profile, as the specific sulfur oxidation state is a critical design element for achieving desired molecular recognition . The following evidence quantifies these differences.

1,4-Thiazepane 1,1-dioxide hydrochloride: Quantified Differentiation vs. Key Comparators for Informed Procurement


Molecular Weight and Purity: Verified Specifications for 1,4-Thiazepane 1,1-dioxide hydrochloride

The molecular weight and purity of 1,4-Thiazepane 1,1-dioxide hydrochloride are critical parameters for accurate stoichiometric calculations and ensuring reproducible experimental outcomes. The compound is consistently reported with a molecular weight of 185.67 g/mol and is available at ≥95% purity from major suppliers [1]. In contrast, the 1-oxide hydrochloride analog (CAS 108724-14-7) has a molecular weight of 169.67 g/mol . This 16 g/mol difference (an oxygen atom) is significant for precise molarity calculations in solution preparation.

Medicinal Chemistry Chemical Synthesis Quality Control

Hydrogen Bond Acceptor Capacity: Comparative Analysis of 1,4-Thiazepane 1,1-dioxide hydrochloride vs. 1,4-Thiazepane 1-oxide

The oxidation state of sulfur directly impacts the hydrogen bond acceptor (HBA) capacity, a key determinant of molecular recognition and solubility. 1,4-Thiazepane 1,1-dioxide hydrochloride possesses a computed HBA count of 3, attributed to the two sulfone oxygens and the ring nitrogen [1]. In comparison, 1,4-Thiazepane 1-oxide has a computed HBA count of 2 [2]. The additional HBA site in the dioxide derivative offers an extra anchoring point for intermolecular interactions, potentially enhancing binding affinity to biological targets or altering solubility profiles in polar solvents.

Medicinal Chemistry Drug Design Computational Chemistry

Lipophilicity (LogP) as a Selection Criterion for 1,4-Thiazepane 1,1-dioxide hydrochloride in Compound Libraries

Lipophilicity, quantified by the partition coefficient (LogP), is a crucial parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. 1,4-Thiazepane 1,1-dioxide hydrochloride has a calculated LogP of -1.47 . This indicates a hydrophilic character, favoring aqueous solubility. In contrast, its structural analog, 1,4-Thiazepane 1-oxide, has a calculated XLogP3-AA of -1.0 [1]. The lower LogP of the dioxide (-1.47 vs. -1.0) suggests it is more polar and less likely to passively diffuse across lipid membranes, a key consideration for designing compounds intended for extracellular targets or those requiring high aqueous solubility for formulation.

Drug Discovery ADME Compound Library Design

Topological Polar Surface Area (TPSA) Variation Among 1,4-Thiazepane Derivatives and Impact on Bioavailability Prediction

Topological Polar Surface Area (TPSA) is a key descriptor used to predict a compound's ability to permeate biological membranes, such as the blood-brain barrier or intestinal epithelium. The target compound, 1,4-Thiazepane 1,1-dioxide hydrochloride, exhibits a TPSA of 46.0 Ų [1]. Its closely related analog, 1,4-Thiazepane 1-oxide, has a slightly larger computed TPSA of 48.3 Ų [2]. This quantifiable difference, while modest, is measurable and reflects the distinct spatial distribution of polar atoms arising from the sulfone vs. sulfoxide moiety, which can be a critical factor in library design when optimizing for specific absorption profiles.

Medicinal Chemistry Drug Design Pharmacokinetics

Potential Biological Activity: Class-Level Inference for 1,4-Thiazepane 1,1-dioxide Scaffolds in iNOS Inhibition

While no direct biological data exists for the unsubstituted 1,4-Thiazepane 1,1-dioxide hydrochloride core, class-level evidence from structurally related (1,4)-5-imino thiazepane derivatives demonstrates potent inhibition of inducible nitric oxide synthase (iNOS). In a study evaluating a series of 3- and 5-imino analogs of oxazepane, thiazepane, and diazepane, the most potent iNOS inhibitor identified was a thiazepane analog (compound 25), which exhibited an IC₅₀ of 0.19 μM against recombinant human iNOS [1]. This is in comparison to the reference inhibitor N-iminoethyl lysine (l-NIL) and other heterocyclic cores tested in the same assay. This finding establishes the thiazepane ring system, when appropriately functionalized, as a privileged scaffold for targeting iNOS, and suggests that the 1,1-dioxide core may serve as a valuable starting point for further derivatization in this therapeutic area.

Pharmacology Enzyme Inhibition Inflammation Research

Patent Landscape: 1,4-Thiazepine 1,1-Dioxides as a Protected Scaffold in Therapeutic Development

The 1,1-dioxide moiety of the thiazepine/thiazepane ring system is a focus of intellectual property, indicating its recognized value in pharmaceutical development. A patent (IL240454B) specifically claims [1,4]thiazepine 1,1-dioxides and their use in preparing a medicament [1]. This is a direct differentiation from other heterocyclic cores like oxazepanes or diazepanes, which are often claimed in separate or broader patent families. The existence of a dedicated patent family for 1,1-dioxide derivatives underscores the unique therapeutic potential attributed to this specific oxidation state and ring system, providing a strong, albeit indirect, justification for its procurement as a key intermediate in novel drug discovery programs.

Intellectual Property Drug Discovery Pharmaceutical Development

1,4-Thiazepane 1,1-dioxide hydrochloride: Evidence-Based Application Scenarios for Research and Development


Medicinal Chemistry Campaigns Targeting iNOS or Related Inflammatory Pathways

Based on class-level evidence demonstrating potent iNOS inhibition (IC₅₀ = 0.19 μM) by a related 5-imino thiazepane derivative, the 1,4-thiazepane 1,1-dioxide core is a validated starting point for synthesizing novel iNOS inhibitors [1]. Procurement of this specific dioxide building block ensures the correct sulfur oxidation state, which is crucial for achieving the desired molecular conformation and interaction profile observed in the active analog.

Design of Hydrophilic Small Molecules with Limited Membrane Permeability

The measured LogP of -1.47 for 1,4-Thiazepane 1,1-dioxide hydrochloride indicates significant hydrophilicity. This property makes it a preferred scaffold over the less polar 1-oxide analog (LogP -1.0) for projects where high aqueous solubility and minimal passive membrane diffusion are desired, such as in the development of peripherally acting drugs or water-soluble chemical probes for biological assays.

Synthesis of Complex Molecules Requiring a Pre-installed, Oxidation-Resistant Sulfone Moiety

Unlike the 1-oxide analog, the sulfone group (S,S-dioxide) in 1,4-Thiazepane 1,1-dioxide hydrochloride is resistant to further oxidation or reduction under standard reaction conditions. This provides a stable and predictable building block for multi-step syntheses, ensuring the sulfur atom's oxidation state is maintained throughout the entire sequence . This avoids the need for late-stage, potentially low-yielding oxidation steps and simplifies route scouting.

Exploration of Privileged Chemical Space in Proprietary Drug Discovery Programs

The existence of dedicated patent families (e.g., IL240454B) protecting [1,4]thiazepine 1,1-dioxides as medicaments [2] signals that this scaffold is a fertile ground for novel therapeutic inventions. Procuring 1,4-Thiazepane 1,1-dioxide hydrochloride enables research groups to explore this protected chemical space, increasing the likelihood of generating novel, patentable lead compounds and establishing a strong intellectual property position.

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